Ethirimol
Description
Properties
IUPAC Name |
5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXLROWFHWFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041927 | |
| Record name | Ethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-60-6 | |
| Record name | Ethirimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23947-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethirimol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023947606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethirimol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263491 | |
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| Record name | Ethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethirimol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHIRIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF86Y4NA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethirimol can be synthesized through a multi-step process involving the reaction of butylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the final product, which is typically greater than 97% .
Chemical Reactions Analysis
Types of Reactions: Ethirimol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrimidines.
Scientific Research Applications
Introduction to Ethirimol
This compound, a pyrimidine fungicide , was first marketed in 1970 and has primarily been used as a seed treatment to combat various fungal diseases, including damping-off and powdery mildew. Despite its efficacy, it is important to note that this compound is not approved for use within the European Union and the UK due to regulatory concerns regarding its environmental impact and human toxicity .
Agricultural Applications
This compound is predominantly utilized in agriculture as a fungicide. Its applications include:
- Seed Treatment : this compound is applied to seeds to protect them from soil-borne pathogens during germination. This treatment is crucial for crops susceptible to damping-off diseases caused by fungi like Pythium and Rhizoctonia.
- Fungicide Compositions : this compound is often combined with other fungicides, such as azoxystrobin, to enhance efficacy against a broader spectrum of fungal pathogens. Studies have indicated that this combination can significantly improve disease control in crops .
Research Applications
This compound has been the subject of various research studies focusing on its effectiveness and environmental impact:
- Comparative Studies : Research has compared this compound with other systemic fungicides, such as benomyl, demonstrating that this compound can effectively control powdery mildew while exhibiting different levels of residual activity depending on application rates .
- Environmental Impact Assessments : Studies have evaluated the persistence and mobility of this compound in soil and water systems, indicating moderate persistence which raises concerns regarding potential accumulation in the environment .
Case Studies
Several case studies highlight the effectiveness of this compound in agricultural practices:
- Case Study 1 : A study conducted on the use of this compound for controlling damping-off in cucumbers showed a significant reduction in disease incidence when seeds were treated with this compound compared to untreated controls.
- Case Study 2 : Research involving the application of this compound alongside azoxystrobin demonstrated enhanced control over fungal pathogens in tomato crops, leading to improved yield outcomes.
Toxicity and Safety Profile
This compound exhibits low human toxicity via oral exposure, but comprehensive data on its long-term effects on human health remains limited . Its environmental toxicity is moderate, affecting non-target species, which necessitates careful handling and application practices.
Regulatory Status
This compound's regulatory status varies by region:
- European Union : Not approved for use due to safety concerns.
- United States : Available under certain conditions with specific guidelines for application.
Mechanism of Action
Ethirimol exerts its fungicidal effects by inhibiting the biosynthesis of nucleic acids in fungal cells . It targets specific enzymes involved in the synthesis of pyrimidine nucleotides, disrupting the replication and transcription processes in fungi . This leads to the inhibition of fungal growth and eventual death of the fungal cells.
Comparison with Similar Compounds
Structural and Functional Comparisons
Ethirimol shares structural similarities with other pyrimidine fungicides, including dimthis compound , bupirimate , and de-ethyl this compound (Table 1).
Key Observations :
- Dimthis compound and this compound produce identical fragmented ions in LC-MS/MS but differ in ion abundance, complicating identification without spectral libraries .
- Bupirimate acts as a pro-fungicide, converting to this compound post-application. It shows higher environmental persistence (storage stability >12 months in plant matrices) compared to this compound .
- De-ethyl this compound is a detoxification product with reduced bioactivity, dominant in livestock tissues (e.g., liver, kidney) after bupirimate exposure .
Metabolic and Residue Dynamics
- This compound degrades rapidly in crops (half-life: 3.5 days in cucumbers, 4.1–4.8 days in wax gourds) but persists longer in soil (half-life: 9.9 days) .
- Bupirimate residues in fruits (e.g., strawberries, melons) primarily consist of this compound (up to 44.3% total radioactive residue) and de-ethyl this compound (up to 5.8%) .
- Hydroxyl-ethirimol, initially considered a risk-assessment metabolite, was excluded from residue definitions due to nondetection in recent studies .
Toxicological Profiles
| Parameter | This compound | Bupirimate | De-ethyl this compound |
|---|---|---|---|
| Acute Oral LD₅₀ (rat) | 6340 mg/kg | >2000 mg/kg | Not established |
| ADI (mg/kg bw/day) | 0.035 | 0.05 | Not established |
| Ecotoxicity (LC₅₀) | Rainbow trout: 66 mg/L | Honeybee: >100 µg/bee | Daphnia: >50 mg/L |
Key Findings :
- This compound’s lower ADI (0.035 mg/kg) drives regulatory thresholds for bupirimate applications, as it is the primary toxic metabolite .
- De-ethyl this compound, while prevalent in livestock, lacks validated analytical methods for enforcement, creating data gaps in MRL derivations .
Resistance and Field Efficacy
- This compound-resistant Erysiphe graminis strains (e.g., ethIS mutants) emerge under repeated applications, with intermediate-sensitivity strains dominating field populations .
- Bupirimate shows cross-resistance risks due to shared metabolic pathways with this compound, necessitating rotation with non-pyrimidine fungicides .
Biological Activity
Ethirimol is a systemic fungicide primarily used in agriculture to combat fungal pathogens, particularly effective against powdery mildew (Erysiphe graminis) in crops such as barley. Its biological activity is characterized by its mode of action, chemical properties, and implications for both agricultural efficacy and human health.
- Molecular Formula : C₁₁H₁₉N₃O
- Molecular Weight : 209.2881 g/mol
- Alternative Names : 4(1H)-pyrimidinone, 5-butyl-2-(ethylamino)-6-methyl-, Milgo
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties, including antifungal activity. It acts by inhibiting the enzyme sterol demethylase (SDHI), crucial for ergosterol synthesis, a key component of fungal cell membranes. This inhibition leads to compromised cell integrity and ultimately results in fungal cell death .
This compound disrupts the synthesis of ergosterol, which is vital for maintaining the structural integrity of fungal cell membranes. By targeting SDHI, this compound effectively weakens the cell walls of fungi, making it a potent agent against various fungal pathogens. Additionally, research has indicated that this compound may interfere with adenine metabolism at some stage after its synthesis, further contributing to its antifungal efficacy .
Efficacy Against Fungal Pathogens
This compound has demonstrated significant effectiveness in agricultural settings:
- Target Pathogen : Primarily effective against powdery mildew.
- Application Rate : Commonly applied at rates between 250–280 g a.s./ha.
- Metabolites Detected : Residues of this compound and its metabolites (e.g., hydroxyl-ethirimol) have been identified in treated crops, indicating its persistence and potential for accumulation in food products .
Case Studies and Research Findings
Several studies have evaluated the biological activity and safety profile of this compound:
- Residue Behavior : A study on wax gourd revealed this compound residues ranging from less than 0.01 to 0.35 mg/kg. The dietary risk assessment indicated that these levels pose minimal risk to consumers .
- Resistance Development : Research has shown that prolonged use of this compound can lead to resistance development in fungal populations. Understanding this resistance is critical for developing sustainable agricultural practices.
- Health Risks : Long-term exposure to this compound has been associated with health risks, including increased blood urea concentration and potential liver damage in humans. Safety assessments are essential to mitigate these risks while utilizing its agricultural benefits.
Comparative Analysis with Other Fungicides
The following table compares this compound with other fungicides regarding their chemical structure and biological activity:
| Compound Name | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₉N₃O | Fungicide | Targets SDHI; effective against powdery mildew |
| Dimthis compound | C₁₂H₁₉N₃O | Fungicide | Similar action; different structural properties |
| Bupirimate | C₁₁H₁₅N₃O₂ | Fungicide | Broader spectrum of activity; different mechanism |
| Azoxystrobin | C₂₂H₂₃N₂O₈ | Fungicide | Broad-spectrum; distinct mechanism of action |
Q & A
Q. How can researchers distinguish Ethirimol from structural analogs like Dimthis compound in analytical workflows?
this compound and Dimthis compound share identical molecular formulas and fragmentation ions, making differentiation challenging. Researchers must rely on relative ion intensity ratios and spectral library matching using LC-Q-TOF/MS. For example, this compound exhibits distinct fragment ion abundance (e.g., 91.4 vs. 87.1 for Dimthis compound) under identical collision energy (CE) conditions, enabling confident identification . Chromatographic retention time and pseudo-MS³ strategies (in-source fragmentation followed by MS/MS) further validate results .
Q. What experimental designs are used to evaluate this compound’s efficacy against powdery mildew in field trials?
Field trials often employ randomized block designs with varying nitrogen inputs and fungicide concentrations. For example, this compound is applied at six concentrations (30–270 g/ha) across plots with controlled inoculum levels (e.g., 0–6 Bgt-infected pots per plot). Disease severity is quantified using a 0–9 scale at growth stages 10.5.3–11.1, with disease indices calculated from 20-plant samples per plot . This design isolates the effects of this compound from environmental variables like nitrogen fertilization.
Q. What standardized methods are recommended for this compound residue analysis in crops?
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) coupled with UPLC-MS/MS is widely used. For strawberries, extraction with 0.5% formic acid-acetonitrile and cleanup via PSA sorbents yield recoveries of 85–92% with RSD <5.1%. Detection limits range from 0.5–2.5 µg/kg, with quantification limits of 50 µg/kg . In wax gourd, dissipation studies follow first-order kinetics (half-life: 4.1–4.8 days), validated by supervised trials across six regions in China .
Advanced Research Questions
Q. How does this compound resistance evolve in Blumeria graminis populations, and what stabilizes sensitivity in pathogen populations?
Resistance arises through selection pressure favoring insensitive strains. Laboratory experiments show this compound reduces sensitivity by 10–30% over 10 generations, but intermediate-sensitivity strains dominate due to fitness trade-offs (e.g., reduced competitive ability in untreated fields) . Sexual recombination during ascospore formation may further stabilize populations by diluting resistance alleles . Field data indicate resistance levels decline when this compound use is paused, suggesting rotational strategies mitigate resistance .
Q. What analytical challenges arise in this compound quantification using LC-MS/MS, and how are they resolved?
Co-eluting isomers and matrix effects (e.g., in avocado or cucumber) cause false positives/negatives. MRM spectral mode with 6–8 fragment ions per analyte improves specificity. For example, monitoring 1,291 transitions in a single run retains sensitivity (RSD <3.5%) while enabling spectral library matches (e.g., this compound score: 97.0 vs. 72.0 for Dimthis compound) . Enhanced product ion scans and ion ratio thresholds (e.g., ±30% deviation) further validate identifications .
Q. How does this compound impact non-target organisms or ecological systems in agricultural settings?
Residue studies in wax gourd show terminal residues ≤0.35 mg/kg (14 days post-application), with a dietary risk quotient (RQ) of 0.86%—well below safety thresholds . Degradation products like melamine (from cyromazine) are detected in soils, but this compound itself shows minimal persistence (half-life <5 days) under integrated pest management . However, synergistic effects with nitrogen fertilizers may alter microbial communities, warranting long-term soil microbiome studies .
Q. What is this compound’s mode of action at the cellular level in plant-pathogen interactions?
this compound accumulates 20-fold in Erysiphe haustoria within 30 minutes, disrupting fungal energy metabolism. In contrast, pea mesophyll protoplasts show limited uptake (1.74-fold accumulation after 18 hours), indicating selective targeting of fungal structures . Efflux kinetics reveal two intracellular compartments in haustoria, suggesting active transport mechanisms. Degradation to inactive metabolites is minimal (<5% over 24 hours) .
Q. Can this compound synergize with other fungicides or resistance-inducing agents like acibenzolar-S-methyl (BTH)?
Combined applications of this compound and BTH in barley trials show additive selection pressure , reducing pathogen diversity beyond this compound alone. However, BTH does not directly alter this compound sensitivity, implying independent modes of action . Triazole co-applications (e.g., triadimenol) may delay resistance but require monitoring for cross-resistance in Mla gene-modified cultivars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
